4-Octylresorcinol

Vue d'ensemble

Description

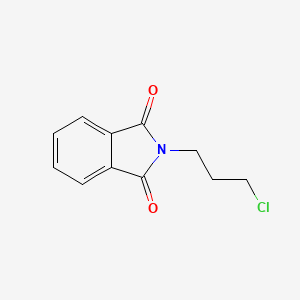

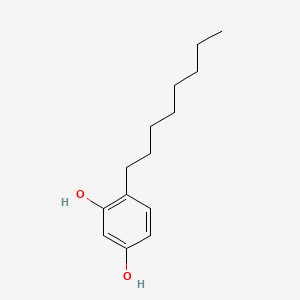

4-Octylresorcinol is a derivative of resorcinol, which is a dihydroxybenzene. It is structurally similar to 4-n-butylresorcinol, which is known for its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis in melanoma cells . This compound has been studied for its antimelanogenic properties, which makes it of interest in the treatment of hyperpigmentation disorders.

Synthesis Analysis

The synthesis of resorcinol derivatives can involve various chemical reactions. For instance, new calix resorcinols with organochlorine moieties have been synthesized through a one-step condensation process, indicating the potential for synthesizing 4-Octylresorcinol through similar methods . Additionally, charge-transfer complexes involving resorcinol derivatives have been synthesized and characterized, which could provide insights into the synthesis of 4-Octylresorcinol .

Molecular Structure Analysis

The molecular structure of resorcinol derivatives is crucial for their biological activity. For example, the structure of calix resorcinols has been determined using NMR, IR spectroscopy, mass spectrometry, and X-ray diffraction . These techniques could similarly be applied to analyze the molecular structure of 4-Octylresorcinol.

Chemical Reactions Analysis

Resorcinol derivatives participate in various chemical reactions. The formation of charge-transfer complexes, as seen with 4-(2-thiazolylazo)resorcinol, involves hydrogen bonding interactions, which could be relevant to the chemical behavior of 4-Octylresorcinol . Moreover, the interaction of resorcinol derivatives with metal ions to form complexes has been studied, which may provide insights into the reactivity of 4-Octylresorcinol .

Physical and Chemical Properties Analysis

The physical and chemical properties of resorcinol derivatives, such as thermal and optical properties, have been characterized. For instance, the thermal nature and stability of complexes formed with 4-(2-thiazolylazo)resorcinol have been investigated using TGA-DTA . Similarly, the optical properties of these complexes have been studied, providing a basis for understanding the properties of 4-Octylresorcinol .

Applications De Recherche Scientifique

Environmental Implications and Endocrine Interference

4-tert-Octylphenol, closely related to 4-Octylresorcinol, is primarily a degradation product of non-ionic surfactants used in numerous industrial applications. Detected across various environmental compartments, this compound exhibits multimedia characteristics. Although biodegradable, some of its degradation products pose greater toxicity than the parent compound. The endocrine-disrupting capabilities of 4-tert-Octylphenol, particularly its estrogen-like activity, have raised health and ecological concerns due to its influence on sexual development and reproduction in humans and other species. Techniques such as wastewater treatment utilizing plant enzymes like peroxidases show promise in removing 4-tert-Octylphenol, producing less toxic byproducts. However, these techniques require further development for large-scale application. The understanding of its endocrine activities is still inadequate, complicating the comprehension of its toxicity and potentially hindering efforts to eliminate this compound from the environment (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020).

Biodegradation of Endocrine-Disrupting Chemicals

The widespread distribution of long-chain alkylphenols, such as nonylphenols and octylphenols, in various environments and their contamination in foods have raised significant health concerns. These compounds are known for their estrogen-like activity, posing risks to sexual development and reproduction. The review by Huang, Tuan, & Lee (2016) emphasizes the need for further research into the long-term exposure of these chemicals to evaluate potential health risks to humans comprehensively. The diverse biodegradation mechanisms highlighted in this review offer insights into reducing the adverse health effects from these estrogen-like alkylphenols, indicating a possible avenue for mitigating their impact on human health and the environment (Huang, Tuan, & Lee, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-octylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUHXNRAGDKQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041525 | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octylresorcinol | |

CAS RN |

6565-70-4 | |

| Record name | 4-Octylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6565-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OCTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)